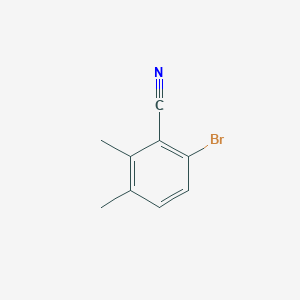
6-Bromo-2,3-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dimethylbenzonitrile: is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 6-Bromo-2,3-dimethylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
科学研究应用
Chemistry: 6-Bromo-2,3-dimethylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and probes for studying biological pathways and interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-2,3-dimethylbenzonitrile and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
相似化合物的比较
2,3-Dimethylbenzonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
6-Chloro-2,3-dimethylbenzonitrile: Similar structure but with chlorine instead of bromine, which can affect the compound’s reactivity and properties.
2,3-Dimethylbenzamide: The nitrile group is replaced with an amide group, leading to different chemical behavior and applications.
Uniqueness: 6-Bromo-2,3-dimethylbenzonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions and influence the compound’s overall reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
分子式 |
C9H8BrN |
|---|---|
分子量 |
210.07 g/mol |
IUPAC 名称 |
6-bromo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4H,1-2H3 |
InChI 键 |
AIXBOPUQZHCEBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Br)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
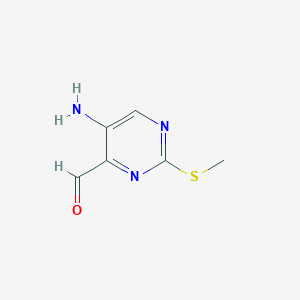
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
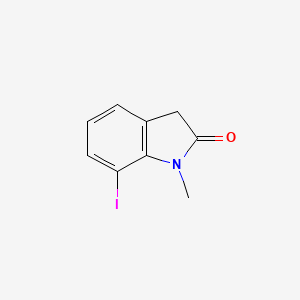
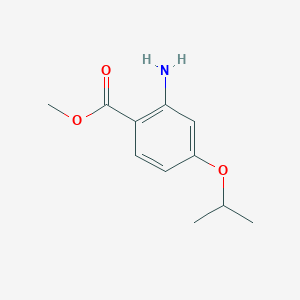

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)


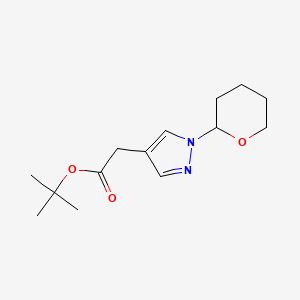
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
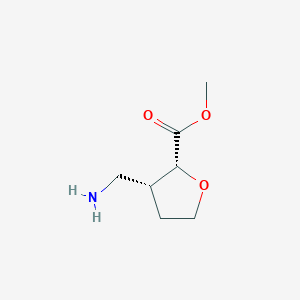
![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)

